TAE buffer
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Overview
Description
TAE buffer, also known as Tris-acetate-EDTA buffer, is a widely used buffer solution in molecular biology. It contains a mixture of Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA). This buffer is primarily used in agarose gel electrophoresis for the separation of nucleic acids such as DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
TAE buffer is commonly prepared as a 50× stock solution in laboratories. The preparation involves dissolving 242 grams of Tris base in water, adding 57.1 milliliters of glacial acetic acid, and 100 milliliters of 500 millimolar EDTA (pH 8.0) solution. The final volume is then brought up to 1 liter with water .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated systems that ensure precise measurements and mixing of the components. The process involves similar steps as in laboratory preparation but on a larger scale, with stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
TAE buffer itself is relatively stable and does not undergo significant chemical reactions under normal laboratory conditions. it plays a crucial role in maintaining the pH and ionic strength during electrophoresis.
Common Reagents and Conditions
The primary components of this compound—Tris base, acetic acid, and EDTA—do not react with each other under the conditions used for electrophoresis. The buffer maintains a constant pH and provides the necessary ions for the electrophoretic separation of nucleic acids.
Major Products Formed
Since this compound is used as a medium rather than a reactant, no major products are formed from its use. Its role is to facilitate the separation of nucleic acids by providing a stable environment.
Scientific Research Applications
TAE buffer is extensively used in various scientific research applications, including:
Agarose Gel Electrophoresis: It is the preferred buffer for separating DNA and RNA fragments due to its ability to provide a stable pH and ionic environment.
Restriction Enzyme Mapping: This compound is used to analyze DNA fragments generated by restriction enzyme digestion.
Polymerase Chain Reaction (PCR): It helps in the separation and analysis of PCR products.
Plasmid Mapping: Researchers use this compound to confirm plasmid constructs by electrophoresis.
Mutation Analysis: This compound is employed in denaturing gradient gel electrophoresis for broad-range mutation analysis.
Mechanism of Action
TAE buffer exerts its effects by maintaining a stable pH and providing the necessary ions for electrophoresis. The Tris base acts as a buffering agent, acetic acid provides the acidic component, and EDTA chelates divalent cations such as magnesium ions, which are essential for nucleic acid stability . This combination ensures that nucleic acids remain in their native state and migrate appropriately during electrophoresis.
Comparison with Similar Compounds
TAE buffer is often compared with Tris-borate-EDTA (TBE) buffer and Tris-phosphate-EDTA (TPE) buffer. Here are some key differences:
Buffering Capacity: This compound has a lower buffering capacity compared to TBE buffer, which means it can become exhausted during extended electrophoresis.
Migration of DNA: Double-stranded DNA tends to run faster in this compound compared to TBE and TPE buffers.
Resolution: This compound provides high resolution for large DNA fragments, while TBE buffer is better for smaller fragments.
Enzyme Inhibition: TBE buffer contains borate, which can inhibit many enzymes, whereas this compound does not have this issue.
Similar Compounds
Tris-borate-EDTA (TBE) Buffer: Contains Tris base, boric acid, and EDTA.
Tris-phosphate-EDTA (TPE) Buffer: Contains Tris base, phosphate, and EDTA.
This compound remains a staple in molecular biology laboratories due to its effectiveness in nucleic acid separation and its relatively simple preparation.
Properties
IUPAC Name |
acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3.C2H4O2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;1-2(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVZDLYZYVYHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135852-26-5 |
Source
|
Record name | Tris EDTA acetate buffer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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